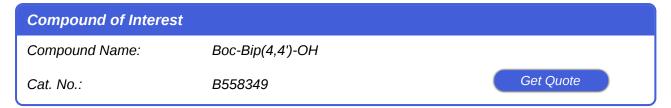


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# A Technical Guide to the Spectroscopic Profile of Boc-Bip(4,4')-OH

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Boc-Bip(4,4')-OH**, systematically known as (S)-2-(tert-Butoxycarbonylamino)-3-(4'-phenyl-[1,1'-biphenyl]-4-yl)propanoic acid (CAS No: 147923-08-8). Due to the limited availability of directly published spectra for this specific compound, this guide presents a detailed analysis based on the well-established spectroscopic characteristics of its constituent structural motifs: the N-Boc protecting group, the biphenyl core, and the L-alanine framework. This approach provides a robust and reliable prediction of the expected spectral data.

#### **Molecular Structure**

Systematic Name: (S)-2-(tert-Butoxycarbonylamino)-3-(4'-phenyl-[1,1'-biphenyl]-4-yl)propanoic acid Common Name: **Boc-Bip(4,4')-OH**, Boc-4-phenyl-L-phenylalanine Molecular Formula: C<sub>20</sub>H<sub>23</sub>NO<sub>4</sub> Molecular Weight: 341.40 g/mol

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected  ${}^{1}$ H and  ${}^{13}$ C NMR spectra of **Boc-Bip(4,4')-OH** are detailed below, with chemical shifts ( $\delta$ ) reported in parts per million (ppm).

## <sup>1</sup>H NMR Spectroscopy







The proton NMR spectrum will exhibit characteristic signals for the Boc group, the amino acid backbone, and the biphenyl aromatic system.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for Boc-Bip(4,4')-OH



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Notes
Boc (t-butyl)	~1.40	Singlet	9Н	A highly characteristic, sharp singlet for the nine equivalent protons of the tert-butyl group.
β-CH <sub>2</sub>	~3.0 - 3.2	Multiplet	2Н	Diastereotopic protons adjacent to the chiral center, appearing as a complex multiplet.
α-СН	~4.3 - 4.5	Multiplet	1H	The proton on the chiral carbon, coupled to the β-protons and the N-H proton.
N-H	~5.0 - 5.5	Doublet/Broad	1H	The urethane proton, which may exhibit broadening due to exchange. Coupling to the α-CH is often observed.
Aromatic (Biphenyl)	~7.2 - 7.7	Multiplet	9H	A complex series of multiplets arising from the nine protons of the biphenyl ring system. Protons



				ortho to the carboxylic acid and the other phenyl ring will be the most deshielded.
соон	>10.0	Broad Singlet	1H	The carboxylic acid proton, which is often broad and may exchange with trace water in the solvent.

Note: Predicted shifts are based on data for N-Boc-L-phenylalanine and substituted biphenyls in deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>). Actual values may vary depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for Boc-Bip(4,4')-OH



Carbon	Predicted Chemical Shift $(\delta, ppm)$	Notes
Boc C(CH₃)₃	~28.5	A single, intense signal for the three equivalent methyl carbons of the Boc group.
β-CH <sub>2</sub>	~38.0	The carbon of the methylene group attached to the biphenyl moiety.
α-СН	~55.0	The chiral carbon of the alanine backbone.
Boc C(CH <sub>3</sub> ) <sub>3</sub>	~80.0	The quaternary carbon of the Boc group.
Aromatic (Biphenyl)	~127.0 - 145.0	Multiple signals corresponding to the carbons of the biphenyl rings. Quaternary carbons will have lower intensity.
Boc C=O	~155.0	The carbonyl carbon of the tert-butoxycarbonyl (urethane) group.
СООН	~175.0	The carbonyl carbon of the carboxylic acid group.

## **Infrared (IR) Spectroscopy**

The IR spectrum is used to identify the functional groups present in a molecule. The data is typically reported in wavenumbers (cm<sup>-1</sup>).

Table 3: Predicted IR Absorption Bands for Boc-Bip(4,4')-OH



Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity	Description
O-H (Carboxylic Acid)	2500 - 3300	Broad	A very broad band due to hydrogen bonding of the carboxylic acid dimer.
N-H (Urethane)	3300 - 3400	Medium	N-H stretching vibration.
C-H (Aromatic)	3000 - 3100	Medium-Weak	C-H stretching on the biphenyl rings.
C-H (Aliphatic)	2850 - 3000	Medium	C-H stretching of the Boc and alanine backbone.
C=O (Carboxylic Acid)	~1710	Strong	Carbonyl stretch of the carboxylic acid.
C=O (Urethane)	~1690	Strong	Carbonyl stretch of the Boc protecting group.
C=C (Aromatic)	1400 - 1600	Medium-Weak	Aromatic ring stretching vibrations.
C-O (Urethane/Acid)	1000 - 1300	Strong	C-O stretching vibrations.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **Boc-Bip(4,4')-OH**, electrospray ionization (ESI) is a suitable technique.

Table 4: Predicted Mass Spectrometry Data for Boc-Bip(4,4')-OH



lon	Predicted m/z	Notes
[M+H] <sup>+</sup>	342.17	Molecular ion with a proton adduct (positive ion mode).
[M+Na] <sup>+</sup>	364.15	Molecular ion with a sodium adduct (positive ion mode).
[M-H] <sup>-</sup>	340.16	Molecular ion with a proton removed (negative ion mode).
[M-56+H]+	286.13	Loss of isobutylene (C <sub>4</sub> H <sub>8</sub> ) from the Boc group.
[M-100+H]+	242.12	Loss of the entire Boc group (C5H8O2).

Note: m/z values are calculated for the most abundant isotopes.

## **Experimental Protocols**

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as **Boc-Bip(4,4')-OH**.

### **NMR Spectroscopy**

- Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean vial.[1]
- Transfer: Filter the solution if any solid particles are present and transfer it to a 5 mm NMR tube.[2]
- Acquisition: Insert the sample into the NMR spectrometer.[3] The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.[3][4]
- 1H NMR: Acquire the proton spectrum. Typically, 16 to 64 scans are sufficient.



- <sup>13</sup>C NMR: Acquire the carbon spectrum. This may require a longer acquisition time (20-60 minutes or more) and a higher sample concentration (50-100 mg).[1]
- Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction.
   [2] Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

### **ATR-FTIR Spectroscopy**

- Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[5][6]
- Sample Application: Place a small amount of the solid sample (a few milligrams) onto the ATR crystal.[6]
- Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[7]
- Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[7]

## **Electrospray Ionization Mass Spectrometry (ESI-MS)**

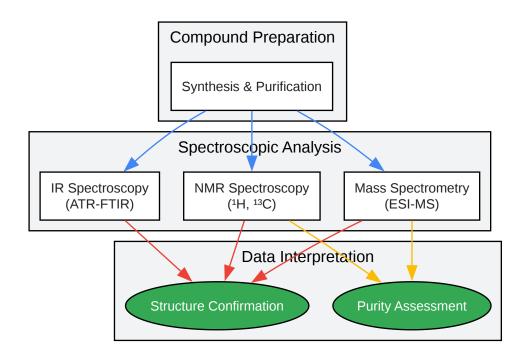
- Sample Preparation: Prepare a dilute solution of the sample (typically in the low micromolar range, e.g., 10 μg/mL) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[8] High concentrations should be avoided to prevent signal suppression and instrument contamination.[8]
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 μL/min).[9]
- Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[10]



- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[10]
- Tandem MS (MS/MS): For structural confirmation, select the molecular ion ([M+H]<sup>+</sup> or [M-H]<sup>-</sup>) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[11]

## **Logical Workflow Diagram**

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like **Boc-Bip(4,4')-OH**.



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Caption: Workflow for Spectroscopic Characterization.

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